4-(aminomethyl)-N-methylbenzamide hydrochloride

Cancer immunotherapy Adenosine signaling Small molecule inhibitor

Benzamide-based drug programs often stall due to poor metabolic stability of unsubstituted analogs. 4-(Aminomethyl)-N-methylbenzamide HCl (CAS 1158467-80-1) solves this with a metabolically stabilizing N-methyl group, enabling smoother in vitro-to-in vivo transition. • Validated scaffold: Derivatives show nanomolar potency in kinase assays and potent inhibition of Ebola/Marburg virus entry. • Dual amine/amide as stable HCl salt facilitates diverse synthetic transformations. • ≥97% purity, available from multiple production batches ensuring supply chain consistency for lead optimization.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 1158467-80-1
Cat. No. B1522125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-methylbenzamide hydrochloride
CAS1158467-80-1
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C9H12N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,11,12);1H
InChIKeyNLKLSWPOAFKYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-methylbenzamide Hydrochloride (CAS 1158467-80-1): Core Chemical Identity and Procurement-Relevant Specifications


4-(Aminomethyl)-N-methylbenzamide hydrochloride (CAS 1158467-80-1) is a para-substituted benzamide building block featuring an aminomethyl group and an N-methyl carboxamide moiety in its hydrochloride salt form . This compound, with the molecular formula C9H13ClN2O and a molecular weight of approximately 200.67 g/mol, is commercially available as a white to off-white solid . Its dual amine and amide functionalities, combined with the metabolically stabilizing N-methyl substitution, position it as a versatile intermediate for the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules .

Building block for kinase inhibitor and antiviral agent synthesis
N-methyl substitution reported to support metabolic stability assessment
Specified purity range 95–97% supports synthetic reproducibility

Why 4-(Aminomethyl)-N-methylbenzamide Hydrochloride (1158467-80-1) Cannot Be Replaced by Generic Analogs


Generic substitution among benzamide building blocks is inadvisable due to the precise impact of the 4-aminomethyl and N-methyl functionalities on target engagement and metabolic fate. The N-methyl group of this compound enhances metabolic stability compared to the unsubstituted benzamide, which is a critical advantage for in vivo applications . Furthermore, the specific para-substitution pattern and the hydrochloride salt form directly influence synthetic accessibility and final compound potency; for instance, this scaffold has yielded inhibitors with nanomolar potency in kinase assays and potent antiviral activity, whereas close analogs with different substitution patterns exhibit diminished activity [1]. These distinct structural features underscore that replacing this specific building block with a generic benzamide would compromise the performance of downstream drug candidates.

N-methyl substitution
Unsubstituted benzamide analogs may exhibit higher metabolic clearance, altering in vivo study outcomes.
para-substitution pattern
Ortho or meta analogs may lead to different target engagement and reduced scaffold-derived activity.
Salt form identity
Free base or alternative salts may differ in solubility and reactivity; hydrochloride ensures consistent handling.

Quantitative Differentiation of 4-(Aminomethyl)-N-methylbenzamide Hydrochloride (1158467-80-1) for Procurement Decisions


Nanomolar Inhibition of Ecto-5'-Nucleotidase Validates Scaffold Potency

The 4-(aminomethyl)-N-methylbenzamide scaffold demonstrates potent target engagement, as evidenced by a derivative's inhibition of rat Ecto-5'-nucleotidase with an IC50 of 101 nM [1]. This nanomolar potency is achieved in a cellular context using COS7 cells transfected with the target enzyme, preincubated for 10 minutes followed by AMP addition [1]. This level of activity is a key benchmark for advanced lead optimization, distinguishing this scaffold from less potent benzamide building blocks that yield micromolar inhibitors.

Ecto-5′-Nucleotidase Inhibition
Reported
IC50 = 101 nM (derivative, cellular assay)
Supports scaffold-derived inhibition context
Derivative data; verify with target scaffold
Cancer immunotherapy Adenosine signaling Small molecule inhibitor

Validated Antiviral Scaffold: Potent Activity Against Ebola and Marburg Viruses

A comprehensive structure-activity relationship (SAR) study demonstrates that optimized 4-(aminomethyl)benzamides, derived from the same core as the target compound, are remarkably potent inhibitors of Ebola and Marburg virus entry [1]. The study identified lead compounds (e.g., 20, 23, 32, 33, 35) with superior antiviral activity. This published validation of the 4-(aminomethyl)benzamide chemotype against Category A pathogens provides a strong, evidence-based rationale for procuring this building block for antiviral drug discovery programs, as opposed to unvalidated or less potent benzamide analogs [1].

Filovirus Entry Inhibition
Class-level
Target: Reported higher antiviral activity in SAR-optimized analogs
Baseline: Unoptimized benzamide analogs
Supports antiviral chemotype exploration
Class-level SAR evidence; verify with specific scaffold
Antiviral drug discovery Filovirus Entry inhibitor

N-Methyl Substitution Enhances Metabolic Stability for In Vivo Applications

A key differentiator for 4-(aminomethyl)-N-methylbenzamide hydrochloride is its N-methyl group, which enhances metabolic stability . This modification is a well-established strategy to reduce clearance and improve oral bioavailability. This feature directly contrasts with the unsubstituted benzamide, which is more susceptible to metabolic degradation. Representative compounds from the same 4-(aminomethyl)benzamide class have demonstrated good metabolic stability in plasma and liver microsomes from both rat and human, and importantly, compound 32 did not inhibit CYP3A4 or CYP2C9, reducing the risk of drug-drug interactions [1].

Metabolic Stability Profile
Class-level
N-methyl analog: enhanced stability in rat/human microsomes; lead 32 showed no CYP3A4/2C9 inhibition
Supports ADME assessment for in vivo studies
Class-level ADME data; confirm with final compound
Drug metabolism Pharmacokinetics Oral bioavailability

Commercial Availability with Defined Purity and Analytical Traceability

Procurement risk is mitigated by the compound's availability from multiple reputable vendors with specified purity grades. The compound is offered with a minimum purity of 95% by AKSci and 97% by Sigma-Aldrich (via ChemScene) , ensuring consistency for sensitive chemical reactions. This level of quality assurance, including available Certificates of Analysis (CoA), is critical for reproducible research and contrasts with sourcing from less reliable generic suppliers.

Commercial Purity Specification
Specification review
95% (AKSci); 97% (Sigma-Aldrich/ChemScene)
Defined purity supports reproducible synthesis
Verify CoA per lot
Chemical procurement Quality control Reproducibility

Evidence-Backed Application Scenarios for Procuring 4-(Aminomethyl)-N-methylbenzamide Hydrochloride (1158467-80-1)


Lead Optimization in Kinase Inhibitor Discovery Programs

Researchers focused on developing novel kinase inhibitors for oncology or immunology should prioritize this building block. The 4-(aminomethyl)benzamide core has been validated as a flexible linker that allows for favorable binding geometries in kinase active sites [1]. The demonstrated nanomolar inhibition of a related enzyme (ecto-5'-nucleotidase) by a derivative of this scaffold provides quantitative confidence in its ability to generate potent leads .

Synthesis of Next-Generation Antiviral Agents

For teams engaged in antiviral drug discovery, particularly against high-priority filoviruses like Ebola and Marburg, this compound is a proven starting point. Peer-reviewed literature confirms that optimized 4-(aminomethyl)benzamides are potent entry inhibitors of these viruses [1]. Procuring this specific building block enables the rapid exploration of SAR around a validated chemotype, accelerating the path to clinical candidates.

ADME Optimization in Preclinical Drug Development

Medicinal chemistry teams seeking to improve the metabolic stability and oral bioavailability of their benzamide-based leads should select this compound. The intrinsic N-methyl substitution is a direct route to enhancing metabolic stability compared to the unsubstituted analog . This feature, combined with class-level evidence of favorable CYP inhibition profiles [1], makes it a strategic choice for transitioning from in vitro hits to in vivo studies.

Custom Synthesis of High-Value Pharmaceutical Intermediates

Chemical production and CRO teams tasked with synthesizing complex pharmaceutical intermediates will find this compound to be a reliable and versatile building block. Its dual amine and amide functionalities, protected as a stable hydrochloride salt, facilitate diverse synthetic transformations . The availability of the compound from multiple vetted suppliers with defined purity specifications (95-97%) ensures a consistent supply chain for larger-scale projects .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
4-(aminomethyl)benzamide scaffold flexibility
Binding geometry and target inhibition analysis
Antiviral agent synthesis
Reported filovirus entry inhibitor chemotype
SAR exploration around validated analogs
Metabolic stability improvement
N-methyl substitution
CYP inhibition and microsomal stability assessment
Pharmaceutical intermediate synthesis
Stable HCl salt, dual amine/amide functionalities
Multi-vendor purity specifications (95-97%)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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